molecular formula C13H18O2 B077717 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde CAS No. 10537-86-7

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde

Cat. No.: B077717
CAS No.: 10537-86-7
M. Wt: 206.28 g/mol
InChI Key: WVGDLTQPAQUBMO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde (CAS: 10537-86-7) is a substituted benzaldehyde derivative featuring hydroxyl (-OH) and two isopropyl (-CH(CH₃)₂) groups at the 3,4,5-positions of the aromatic ring. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol (calculated from evidence in ).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde can be synthesized through the hydroxymethylation of the corresponding alcohol, 4-hydroxy-3,5-bis(isopropyl)benzyl alcohol, using formaldehyde under acidic conditions . The reaction involves the formation of a hydroxymethyl intermediate, which is subsequently oxidized to form the aldehyde.

Industrial Production Methods: In industrial settings, the compound is typically produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde involves its ability to undergo various chemical transformations. The hydroxyl and aldehyde groups are reactive sites that participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to form a wide range of derivatives with different properties and applications .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key differences between 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₃H₁₈O₂ -OH, two -CH(CH₃)₂ groups 206.28 Intermediate in organic synthesis
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) C₉H₁₀O₄ -OH, two -OCH₃ groups 182.17 Antioxidant, radioprotective agent
4-Hydroxy-3,5-diisopropylbenzoic acid C₁₃H₁₈O₃ -OH, two -CH(CH₃)₂, -COOH group 222.28 Pharmaceutical intermediate (Propofol derivative)
4-Hydroxybenzaldehyde C₇H₆O₂ -OH, no additional substituents 122.12 Lab reagent, fragrance component

Key Observations :

The carboxylic acid group in 4-Hydroxy-3,5-diisopropylbenzoic acid introduces acidity (pKa ~4-5), making it more polar and less volatile than the aldehyde analog .

Solubility: Syringaldehyde is soluble in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy groups , while this compound likely exhibits lower solubility in water but higher solubility in non-polar solvents.

Biological Activity

4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, also known as ST271, is an aromatic aldehyde with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of cancer research and cellular signaling. This article reviews its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18O2
  • Molecular Weight : 270.33 g/mol
  • Solubility : Insoluble in water

This compound exhibits its biological effects primarily through the inhibition of protein tyrosine kinases (PTKs). PTKs are critical enzymes involved in various cellular processes, including signal transduction and cell growth. The compound acts as a competitive inhibitor by binding to the active site of PTKs, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibition has downstream effects on several cellular processes:

  • Inhibition of Phospholipase D (PLD) : The compound effectively inhibits PLD activity in human neutrophils, which is crucial for receptor-mediated activation pathways.
  • Impact on Prostacyclin Release : It blocks agonist-stimulated prostacyclin (PGI2) release from human umbilical vein endothelial cells (HUVECs), interfering with calcium-sensitive steps upstream of cyclooxygenase.
  • Reduction of Intracellular Calcium Levels : This leads to decreased activation of phospholipase C (PLC) in human platelets stimulated by G protein-coupled receptors.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis. For instance, studies have demonstrated its efficacy against NIH3T3 cell lines with an IC50 value of 0.632 mM .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. It exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and shows potential antifungal effects . These properties make it a candidate for further exploration in the development of new antimicrobial agents.

Study 1: Inhibition of PLD Activity

A study conducted on human neutrophils demonstrated that this compound significantly inhibited PLD activity stimulated by various agonists. The results indicated that this inhibition could play a role in reducing inflammation and modulating immune responses.

Study 2: Effects on PGI2 Release

In another investigation involving HUVECs, the compound was shown to block PGI2 release in response to agonists. This suggests a potential application in cardiovascular diseases where PGI2 plays a critical role in vascular function.

Summary Table of Biological Activities

Biological ActivityObservationsReference
PTK InhibitionCompetitive inhibition leading to reduced signaling
Anticancer ActivityIC50 = 0.632 mM against NIH3T3 cells
Antimicrobial EffectsActive against Staphylococcus aureus
Inhibition of PGI2 ReleaseBlocks release from HUVECs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde, and how can reaction efficiency be optimized?

  • Methodology : A general approach involves condensation of substituted benzaldehydes with appropriate alkylating agents under reflux conditions. For example, a modified protocol from similar triazole-benzaldehyde syntheses () can be adapted:

  • Dissolve 0.001 mol of the phenolic precursor (e.g., 4-hydroxybenzaldehyde derivative) in ethanol, add glacial acetic acid as a catalyst, and react with 0.001 mol of isopropyl halide.
  • Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor yields using TLC or HPLC (conditions below).
    • Optimization : Adjust molar ratios (1:1.2 aldehyde:alkylating agent) and catalyst loading (5–10% acetic acid). Higher yields (~70–80%) are achieved with longer reaction times (8–12 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for aldehyde proton at δ 9.8–10.2 ppm, broad peak for phenolic -OH at δ 5.5–6.0 ppm).
  • FT-IR : Peaks at ~2850 cm⁻¹ (C-H stretch, isopropyl), ~1680 cm⁻¹ (C=O stretch), and ~3200 cm⁻¹ (phenolic -OH).
    • Purity Assessment :
  • HPLC : Use a C18 column with a gradient of phosphate buffer (pH 2), methanol, and acetonitrile (1.0 mL/min, 280 nm detection). Retention time ~12–15 minutes (adapted from Syringaldehyde protocols in ).
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Advanced Research Questions

Q. How do steric effects from the isopropyl groups influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic Insight : The bulky isopropyl groups at positions 3 and 5 create steric hindrance, reducing accessibility to the aldehyde group.
  • Experimental Design :

  • Compare reaction rates with less hindered analogs (e.g., 4-hydroxybenzaldehyde) in nucleophilic additions (e.g., Grignard reactions).
  • Use kinetic studies (UV-Vis monitoring at 280 nm) to quantify rate constants.
  • Computational modeling (DFT) to map electrostatic potential and steric maps.
    • Data Interpretation : Slower reaction rates (e.g., 50% reduction in kobs) confirm steric limitations. Adjust solvent polarity (e.g., DMSO) to enhance electrophilicity .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Case Study : Conflicting reports on degradation rates in pH 2–4 buffers.
  • Methodology :

  • Conduct stability assays at 25°C and 40°C using HPLC ( conditions).
  • Monitor aldehyde oxidation to carboxylic acid (e.g., 4-hydroxy-3,5-diisopropylbenzoic acid, as in ).
  • Compare degradation half-lives (t½) under varying oxygen levels (N2 vs. air).
    • Resolution : Degradation is oxygen-dependent. Under inert atmospheres, t½ increases from 24 hours (air) to 72 hours (N2). Include antioxidants (e.g., BHT) to stabilize the aldehyde .

Properties

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDLTQPAQUBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147095
Record name 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10537-86-7
Record name 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde
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Record name 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
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Record name 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
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Record name 4-hydroxy-3,5-bis(isopropyl)benzaldehyde
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Synthesis routes and methods

Procedure details

18 g of 2,6-di isopropyl phenol and 1.8 g HMTA (hexamethylene tetraamine) in 60 ml TFA (trifluoro acetic acid) was refluxed 3.5 hours. Workup, chromatography on silica gel (CH2Cl2) and trituration with hexane gave 5.3 g, 26% yield, white solid, mp-103° C. (3,5,-di-iso-propyl 4 hydroxybenzaldehyde). NMR CDCl3 δ 9.87 (1H,S,CHO), 7.63 (2H,S), 3.19 (2H,septet,J=7.7 Hz), 1.30 (12H,d,J=7.7 Hz). 0.4 g of 3,5,-diisopropyl-4-hydroxy benzaldehyde), 0.15 g of malononitrile and 3 drops piperidine in 30 ml ethanol were refluxed 3.5 hours. Workup and trituration with hexane gave 0.28 g, 56% yield, yellow solid, mp-150° C. NMR CDCl3 δ 7.69 (2H,S), 7.65 (1H,S,vinyl), 3.16 (2H,septet,J=7.0 Hz), 1.29 (12H,d,J=7.0 Hz). MS-254 (M+,59), 239 (M-CH3,95), 197 (M-2CN3 -HCN, 100%), 149 (25), m/e.
Quantity
18 g
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reactant
Reaction Step One
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1.8 g
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reactant
Reaction Step One
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60 mL
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Reaction Step One
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0 (± 1) mol
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